molecular formula C25H39ClN2 B5010669 1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride

1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No. B5010669
M. Wt: 403.0 g/mol
InChI Key: DZBVHGVGYHQFIA-UHFFFAOYSA-N
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Description

The compound “1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolopyrazine core, which is a bicyclic structure containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrazine ring (a six-membered ring with two nitrogen atoms). This core is substituted with two cyclohexyl groups, one of which is further substituted with a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrazine core would likely contribute to the compound’s aromaticity, while the cyclohexyl and phenyl groups could influence its three-dimensional shape and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolopyrazine core could potentially undergo reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar nitrogen atoms in the pyrrolopyrazine core and its melting and boiling points could be influenced by the size and shape of the molecule .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to compare this compound with other pyrrolopyrazine derivatives to understand the effects of different substitutions on the pyrrolopyrazine core .

properties

IUPAC Name

1-cyclohexyl-2-(4-phenylcyclohexyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2.ClH/c1-3-8-20(9-4-1)21-13-15-23(16-14-21)27-19-18-26-17-7-12-24(26)25(27)22-10-5-2-6-11-22;/h1,3-4,8-9,21-25H,2,5-7,10-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBVHGVGYHQFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2C4CCC(CC4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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